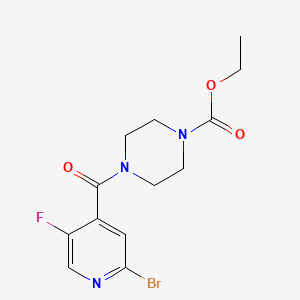

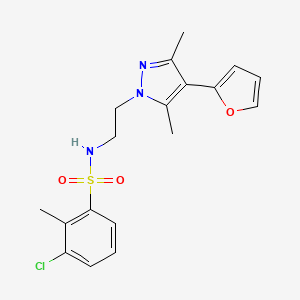

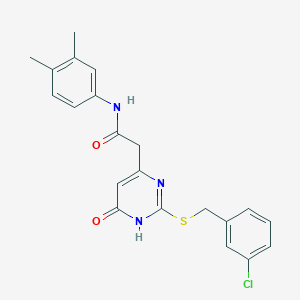

N-(4-(N-(1-异丁基-2-氧-1,2,3,4-四氢喹啉-6-基)磺酰基)苯基)异丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves cyclocondensation reactions, where key precursors undergo a reaction in the presence of specific reagents like phosphoryl chloride to form the desired molecular structures. For example, Okmanov et al. (2019) describe the synthesis of a molecular salt from a tetrahydroquinoline derivative, showcasing the complexity and specificity of the synthetic processes involved in obtaining these compounds (Okmanov et al., 2019).

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by specific conformations and bonding patterns. Studies such as those by Yao et al. (2006) have elucidated the crystal structures of these molecules, providing insights into their three-dimensional configurations and the interactions that stabilize their structures (Yao et al., 2006).

Chemical Reactions and Properties

Tetrahydroquinoline compounds undergo various chemical reactions, leading to the formation of new derivatives with distinct properties. For instance, Zaki et al. (2017) describe the acetylation and nucleophilic substitution reactions that produce a range of heterocyclic compounds from a tetrahydroquinoline derivative, highlighting the chemical versatility of these molecules (Zaki et al., 2017).

科学研究应用

合成化学应用

合成四氢[1,3]噁嗪噻吩并[2,3-c]异喹啉酮化合物:特定氨基四氢噻吩异喹啉衍生物的乙酰化导致四氢[1,3]噁嗪噻吩并[2,3-c]异喹啉酮化合物的形成。通过亲核取代反应,这些化合物促进了取代嘧啶酮化合物的合成。这个过程展示了这种结构在多样化杂环化学和探索潜在药理活性中的实用性 (R. Zaki, S. M. Radwan, A. El-Dean, 2017)。

有机催化不对称选择性反应:通过有机催化不对称选择性Pictet-Spengler反应实现了1-取代1,2,3,4-四氢异喹啉的合成,表明特定异喹啉衍生物在不对称合成中的作用。这种方法对于生产对映纯化合物至关重要,这对于药物开发和化学生物学有重要意义 (E. Mons, M. Wanner, S. Ingemann, J. V. van Maarseveen, H. Hiemstra, 2014)。

药理应用

抑制微管聚合:对于类似于查询化合物的甲氧基取代的2-苯基吲哚衍生物进行了研究,以探索其抑制微管聚合的能力,这是细胞分裂中的关键过程,也是抗癌药物的靶点。这些研究突显了异喹啉衍生物在开发新型化疗药物中的潜力 (R. Gastpar, M. Goldbrunner, D. Marko, E. von Angerer, 1998)。

选择性抑制单胺氧化酶B:已经研究了异喹啉衍生物对单胺氧化酶B(MAO-B)的选择性和可逆抑制作用,这是一种与神经系统疾病有关的酶。这项研究表明了异喹啉衍生物在治疗情绪和神经退行性疾病中的治疗潜力 (T. B. Sampaio, J. T. da Rocha, M. Prigol, R. A. Saraiva, Pablo Froner Nogara, A. Stein, J. Rocha, G. Zeni, C. W. Nogueira, 2016)。

属性

IUPAC Name |

2-methyl-N-[4-[[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]sulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S/c1-15(2)14-26-21-11-8-19(13-17(21)5-12-22(26)27)25-31(29,30)20-9-6-18(7-10-20)24-23(28)16(3)4/h6-11,13,15-16,25H,5,12,14H2,1-4H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXGECYWNKWUIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

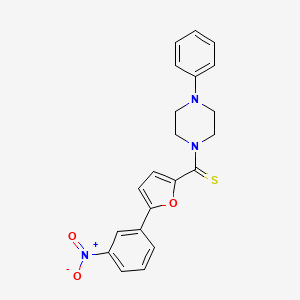

![4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2493343.png)

![N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/no-structure.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2493348.png)

![2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide](/img/structure/B2493351.png)

![8-(2,3-dimethylphenoxy)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2493355.png)